molecular formula C12H12N4O4S B5549880 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide

Cat. No. B5549880
M. Wt: 308.32 g/mol
InChI Key: BRLLPBKFTKAJCW-UKTHLTGXSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide often involves condensation procedures that integrate derivatives of nitrobenzaldehyde and sulfonohydrazine compounds, crystallizing in solvents like ethanol and methanol. For instance, Myers et al. (1997) described the preparation of o-Nitrobenzenesulfonylhydrazide (NBSH), a related reagent, showcasing methodologies that might be akin to those used for synthesizing our compound of interest (Myers, Zheng, & Movassaghi, 1997).

Molecular Structure Analysis

The molecular structure of compounds akin to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide can be elucidated using techniques like FTIR, UV-Vis, 1H-NMR, and 13C-NMR, as demonstrated by Hussain et al. (2017) in their development of trivalent Y3+ ionic sensors based on similar molecular frameworks (Hussain, Rahman, Arshad, & Asiri, 2017).

Chemical Reactions and Properties

The chemical reactivity of N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide could involve transformations akin to those observed in compounds containing nitrobenzenesulfonylhydrazide groups. For example, Korkmaz and Zora (2020) explored the synthesis of 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines from N-propargylic β-enaminones, suggesting potential chemical pathways and reactions that might be relevant (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties, including the crystal structure and stability of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, can be determined using X-ray crystallography and DTA/TG studies. Aslan (2017) conducted a study on a novel sulfonyl hydrazide that involved characterizing the structure and performing thermal analysis, providing insights into the physical properties that could be analogous to our compound of interest (Aslan, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, might mirror those observed in similar sulfonohydrazide compounds. For instance, the work by Bharty et al. (2015) on N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide provides a glimpse into the potential chemical behaviors and interactions that could be expected from our compound, including its behavior in biological systems and its thermal stability (Bharty et al., 2015).

Scientific Research Applications

Synthesis and Reagent Use

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, a derivative of o-Nitrobenzenesulfonylhydrazide (NBSH), is utilized as a valuable reagent in various synthetic processes. NBSH facilitates the synthesis of allenes from propargylic alcohols, reductive transposition of allylic alcohols, and deoxygenation of unhindered alcohols through Mitsunobu displacement, followed by in situ elimination to form monoalkyl diazene intermediates. The methodology, benefiting from mild reaction conditions, is particularly advantageous for substrates with sensitive functional groups, underscoring the importance of reagent purity for successful reactions (Myers, Zheng, & Movassaghi, 1997).

Structural Characterization and Thermal Analysis

A study focused on a novel sulfonyl hydrazide compound, synthesizing and characterizing N'-((1H-pyrrol-2-yl)methylene)-N-methylbenzenesulfonohydrazide. The research encompassed elementary analysis, NMR, FT-IR, and DTA/TG studies, providing insights into the compound's structural and thermal properties. This investigation also included a computational aspect, optimizing the geometry of the organic compounds at a specific theoretical level, contributing to a deeper understanding of the molecular structure and reactivity (Aslan, 2017).

Coordination Polymer for Environmental Applications

A coordination polymer based on a similar sulfonyl hydrazide derivative demonstrated potential for environmental applications, particularly in the sensitive detection and efficient photodegradation of nitrobenzene in aqueous solutions. The research highlighted the electrocatalytic activity of the polymer-modified electrode towards nitrobenzene reduction and its excellent photocatalytic performance under UV light. This study emphasizes the potential of such compounds in environmental monitoring and wastewater treatment, showcasing their versatility beyond mere reagents in synthetic chemistry (Liu et al., 2016).

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their structure and the context in which they are used. For example, some pyrrole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with pyrrole derivatives also depend on their specific structure. Some pyrrole derivatives can be harmful if ingested or if they come into contact with the skin .

Future Directions

The study of pyrrole derivatives is a vibrant field with many potential future directions. These compounds have a wide range of applications, from medicinal chemistry to materials science .

properties

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-15-8-2-3-11(15)9-13-14-21(19,20)12-6-4-10(5-7-12)16(17)18/h2-9,14H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLLPBKFTKAJCW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-nitrobenzenesulfonohydrazide

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